6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C18H19F3N6 . It is also known as "1-(2,6-dimethylphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine" .
Physical and Chemical Properties The molecular weight of this compound is 376.38 . Unfortunately, the search results did not provide specific information about its melting point, boiling point, or density .
Scientific Research Applications
Androgen Receptor Downregulation in Prostate Cancer
Research has identified derivatives of the compound as potential agents for downregulating the androgen receptor, which is a promising approach for the treatment of advanced prostate cancer. Modifications to the compound have led to the development of clinical candidates like AZD3514, which is being evaluated in Phase I clinical trials for patients with castrate-resistant prostate cancer (Bradbury et al., 2013).
Antidiabetic Applications
A study on triazolo-pyridazine-6-yl-substituted piperazines revealed their potential as anti-diabetic medications through inhibition of Dipeptidyl peptidase-4 (DPP-4) and insulinotropic activities. These compounds have shown promising results in improving antioxidant activities and reducing cytotoxicity, suggesting their utility in diabetes management (Bindu et al., 2019).
Antihistaminic and Anti-inflammatory Activities
Compounds synthesized from the chemical framework have demonstrated both antihistaminic activity and an inhibitory effect on eosinophil infiltration, suggesting their potential application in treating allergic conditions and possibly atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Evaluation
Piperazine and triazolo-pyrazine derivatives synthesized from the chemical structure have been evaluated for their antimicrobial activities against various bacterial and fungal strains. Certain derivatives exhibited superior antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Patil et al., 2021).
Safety and Hazards
The search results did not provide specific information about the safety and hazards of this compound .
Synthesis Analysis, Molecular Structure Analysis, Chemical Reactions Analysis, Mechanism of Action, and Future Directions Unfortunately, the search results did not provide specific information about these aspects of the compound .
Mechanism of Action
Target of action
The compound “6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine” is a triazole derivative. Triazole derivatives are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of action
Triazole compounds are capable of forming hydrogen bonds with their target receptors due to their hydrogen bond accepting and donating characteristics . This can lead to specific interactions with different target receptors.
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar triazole derivatives .
Result of action
Based on the wide range of pharmacological activities exhibited by triazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
6-[4-(2,6-dimethylphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6/c1-12-4-3-5-13(2)16(12)26-10-8-25(9-11-26)15-7-6-14-22-23-17(18(19,20)21)27(14)24-15/h3-7H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCLCZFKPUJXFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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